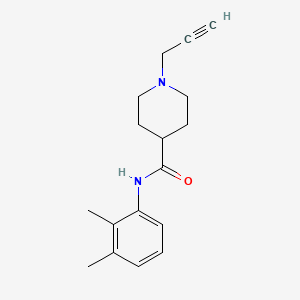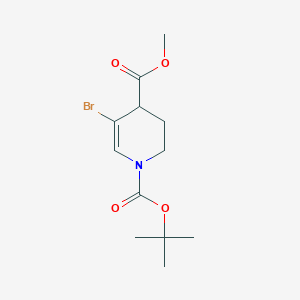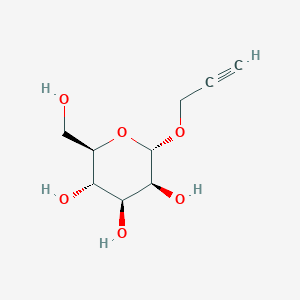
N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic compound. Its structure suggests that it belongs to the class of compounds known as carboxamides . Carboxamides are characterized by the presence of a carbonyl group (C=O) and an amide group (NH2), which are both attached to the same carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic amines and α,β-unsaturated acids, their esters, and nitriles .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “N-(2,3-Dimethylphenyl)” part suggests that a 2,3-dimethylphenyl group is attached to the nitrogen atom of the piperidine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been involved in various chemical reactions. For instance, N-aryl-β-alanines have been shown to be versatile starting materials for the synthesis of a variety of heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the carboxamide group could influence its solubility in water and its reactivity with other compounds .Aplicaciones Científicas De Investigación
Novel Androgen Receptor Antagonists
A series of N-arylpiperazine-1-carboxamide derivatives were synthesized, showing potent androgen receptor (AR) antagonist activities. These compounds, particularly trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, demonstrated significant antiandrogenic activity in vivo, suggesting potential for treating prostate cancer (Kinoyama et al., 2005).
Anticancer Agents from Carboxamide Derivatives
Research on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds are potent cytotoxins against several cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Some derivatives displayed curative potential in in vivo models of colon cancer, highlighting their potential as anticancer agents (Deady et al., 2003).
Electromechanical and Photoluminescent Properties
A study on aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties investigated their synthesis, electrochemical, and electrochromic properties. These materials exhibited high thermal stability, good solubility in organic solvents, and potential for use in electrochromic devices due to their anodic electrochromic behavior (Liou & Chang, 2008).
Antimicrobial and Antioxidant Activities
A study focusing on the synthesis and evaluation of arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed these compounds to exhibit significant antioxidant and antimicrobial activities. This multifunctional approach suggests the potential use of such dyed fabrics in sterile or biologically active applications, combining aesthetic qualities with health benefits (Khalifa et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-10-19-11-8-15(9-12-19)17(20)18-16-7-5-6-13(2)14(16)3/h1,5-7,15H,8-12H2,2-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUKEFZDIBETSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Butyryl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2864129.png)
![4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2864131.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2864141.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2864144.png)


![(2Z)-2-{[3-(aminocarbonyl)phenyl]imino}-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2864147.png)
![Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B2864148.png)
![5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2864149.png)
![3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864150.png)
